N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester

Description

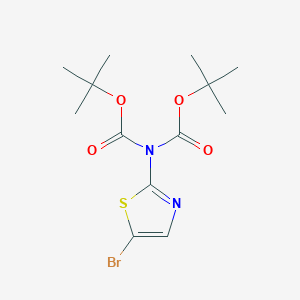

N-(5-Bromothiazol-2-YL)azabis(biscarbonic acid bis-1,1-dimethylethyl ester) is a synthetic organic compound characterized by a 5-bromo-substituted thiazole core linked via an aza group (-NH-) to two biscarbonic acid di-tert-butyl ester moieties. The tert-butyl ester groups confer steric bulk, improving metabolic stability and reducing hydrolysis susceptibility compared to smaller esters (e.g., methyl or ethyl). This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or precursor for functionalized heterocycles.

Properties

Molecular Formula |

C13H19BrN2O4S |

|---|---|

Molecular Weight |

379.27 g/mol |

IUPAC Name |

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C13H19BrN2O4S/c1-12(2,3)19-10(17)16(9-15-7-8(14)21-9)11(18)20-13(4,5)6/h7H,1-6H3 |

InChI Key |

FWKLAIAXXQEGDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(S1)Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester), with the CAS number 840493-96-1, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and properties, which may contribute to various pharmacological effects.

- Molecular Formula : C13H19BrN2O4S

- Molecular Weight : 379.273 g/mol

- Synonyms : N,N-Di-BOC-2-amino-5-bromothiazole

- Structure : The compound features a thiazole ring substituted with bromine, which is known to influence biological activity significantly.

The biological activity of this compound) is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Initial investigations indicate that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Potential : There are indications that this compound could inhibit cell proliferation in various cancer cell lines, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Activity :

- Mechanistic Insights :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 840493-96-1 |

| Molecular Formula | C13H19BrN2O4S |

| Molecular Weight | 379.273 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Anticancer Activity | Cytotoxic to breast and colon cancer cells |

Safety and Handling

As with many chemical compounds, safety data sheets (SDS) highlight potential hazards associated with this compound). It is crucial to handle this compound with care, using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Molecular Weight : The tert-butyl esters increase molecular weight (~550–600 g/mol) compared to methyl ester analogues (~400 g/mol).

- Solubility : tert-Butyl groups reduce aqueous solubility (<0.1 mg/mL in water) relative to methyl esters (>1 mg/mL) but enhance lipid membrane permeability.

- Stability : tert-Butyl esters resist enzymatic hydrolysis (t₁/₂ > 24 hours in plasma) better than methyl esters (t₁/₂ ~2 hours) .

Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of bromothiazole precursors with biscarbonic acid tert-butyl esters, similar to DAPT’s peptidomimetic assembly .

- Reactivity : The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling derivatization at the 5-position—a feature absent in DAPT or chlorothiazole analogues.

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at ~200°C, comparable to benzotriazole ethers , but higher than methyl esters (~150°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.